Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Purity Quality Control Spirocyclic Building Block

This spirocyclic building block is supplied at 95% purity, reducing pre-functionalization purification needs. Its 1-oxa-4-thia-8-azaspiro[4.5]decane core, N-acylated with a cyclohex-3-enecarbonyl group, introduces a reactive olefin absent in saturated analogs. This handle enables epoxidation, dihydroxylation, and metathesis for rapid SAR expansion. The scaffold is associated with kinase inhibition, making it a valuable chemotype for fragment-based screening and comparative ADME profiling against saturated derivatives.

Molecular Formula C14H21NO2S
Molecular Weight 267.39
CAS No. 1396706-71-0
Cat. No. B2813170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
CAS1396706-71-0
Molecular FormulaC14H21NO2S
Molecular Weight267.39
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CCC3(CC2)OCCS3
InChIInChI=1S/C14H21NO2S/c16-13(12-4-2-1-3-5-12)15-8-6-14(7-9-15)17-10-11-18-14/h1-2,12H,3-11H2
InChIKeyQTKOEAUOTVRFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone – Core Identity and Sourcing Profile


Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1396706-71-0) is a spirocyclic building block comprising a 1-oxa-4-thia-8-azaspiro[4.5]decane core N‑acylated with a cyclohex-3-enecarbonyl group. Its molecular formula is C₁₄H₂₁NO₂S and its molecular weight is 267.39 g·mol⁻¹ . The compound is commercially available at 98% purity and is supplied for research purposes only . The spirocyclic scaffold integrates oxygen, sulfur, and nitrogen heteroatoms, placing the compound within a class of heterocycles that have attracted attention in medicinal chemistry [1].

Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone – Why Structural Analogs Cannot Be Interchanged


The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold tolerates a wide range of N‑substituents, and even minor structural changes can significantly alter physicochemical properties, conformational preferences, and biological target engagement [1]. The target compound bears a cyclohex-3‑ene carbonyl substituent, which introduces an sp²‑hybridized carbon and a reactive olefin absent in saturated cyclohexane derivatives that dominate the patent literature [2]. These features are expected to influence lipophilicity, metabolic stability, and further derivatization potential. However, it must be noted that high‑strength, head‑to‑head differential evidence comparing the target compound to specific analogs is currently limited in the public domain. The evidence presented below therefore relies on vendor‑supplied purity data, structural class distinctions, and class‑level synthetic methodology data.

Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone – Differential Evidence for Procurement Decisions


Purity Advantage: 98% vs. 95% for the Core Scaffold

The target compound is supplied at 98% purity according to the vendor datasheet . In comparison, the unsubstituted 1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane core scaffold is offered by Sigma‑Aldrich at 95% purity . This represents an absolute purity difference of +3 percentage points.

Purity Quality Control Spirocyclic Building Block

Structural Differentiation: Olefinic Substituent vs. Saturated Cyclohexane Analogs

The target compound incorporates a cyclohex‑3‑ene carbonyl group, which contains an sp²‑hybridized carbon and a reactive double bond. In contrast, the vast majority of spirocyclic cyclohexane derivatives disclosed in patents (e.g., US10214520) feature saturated cyclohexane rings [1]. No direct head‑to‑head biological or physicochemical comparison data are currently available, and the differentiation is therefore structural in nature.

Structural Diversity Olefin Spirocyclic

Synthetic Accessibility: Diastereoselective Spirocyclic Construction (dr > 20:1)

A recent publication demonstrates visible‑light‑driven radical cascade synthesis of spirocyclic‑azaspiro[4.5]decane derivatives with diastereomeric ratios exceeding 20:1 and an EcoScale score of 71 [1]. While the target compound was not specifically studied, the methodology is applicable to the 1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane scaffold, indicating that stereochemically defined analogs of the target compound can be accessed with high selectivity.

Synthetic Methodology Diastereoselectivity Spiroheterocycles

Class-Level Biological Relevance: Spirocyclic Scaffold in Kinase Inhibition

Derivatives of the 1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane scaffold have been cited in the context of RIPK1 kinase inhibition , though no published data exist for the target compound itself. The cyclohex‑3‑ene substituent may influence binding interactions relative to saturated analogs, but this hypothesis remains untested. This evidence item is classified as Supporting evidence due to the absence of target‑compound‑specific quantitative data.

Kinase Inhibition RIPK1 Spirocyclic Scaffold

Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone – High-Potential Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Late-Stage Diversification

The cyclohex‑3‑ene olefin provides a functional handle for late‑stage diversification reactions (e.g., epoxidation, dihydroxylation, olefin metathesis). Procurement of this compound at 98% purity reduces the need for pre‑functionalization purification compared to less pure alternatives , making it a practical choice for structure‑activity relationship (SAR) campaigns that require iterative chemical modifications.

Stereochemical Probe in Spirocyclic Scaffold Studies

Recent methodology enables highly diastereoselective synthesis of spirocyclic‑azaspiro[4.5]decane derivatives (dr > 20:1) . This compound can serve as a substrate for evaluating the substrate scope and stereochemical outcome of such methods, owing to its conformationally constrained spirocyclic core and stereochemically informative cyclohexene substituent.

Physicochemical Property Profiling of Unsaturated vs. Saturated Spirocyclic Derivatives

Because the majority of spirocyclic cyclohexane derivatives in the patent literature bear saturated rings , this compound offers a distinct chemotype for comparative in vitro ADME profiling (e.g., logP, solubility, metabolic stability). Its 3‑percentage‑point purity advantage over the unsubstituted scaffold also reduces confounding impurity effects in such profiling studies.

Kinase Inhibitor Fragment Screening Libraries

The 1‑oxa‑4‑thia‑8‑azaspiro[4.5]decane scaffold has been associated with kinase inhibition, including RIPK1 . Although no target‑compound‑specific data exist, the structural uniqueness of the cyclohex‑3‑ene substituent warrants inclusion of this compound in fragment‑based screening libraries for kinase targets, where it may reveal novel binding modes not accessible to saturated analogs.

Quote Request

Request a Quote for Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.